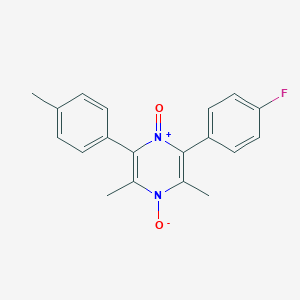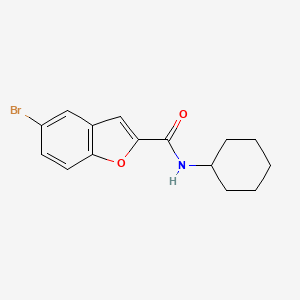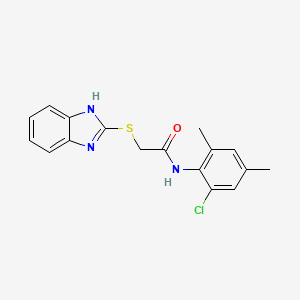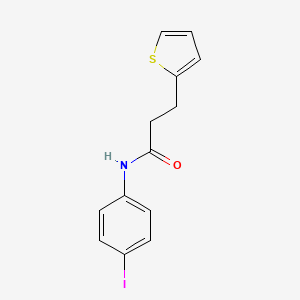![molecular formula C17H14ClN3O3 B4395161 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4395161.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide
Übersicht
Beschreibung
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide, also known as Csn-B, is a chemical compound that has been used in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide involves the inhibition of the enzyme PARP-1, which is involved in DNA repair. By inhibiting this enzyme, this compound causes DNA damage and leads to cell death in cancer cells. Additionally, this compound has been shown to activate the p53 pathway, which is involved in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects. It has also been found to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide in lab experiments is its specificity for PARP-1 inhibition, which allows for targeted effects on cancer cells. However, one limitation is that this compound may have off-target effects on other enzymes and proteins, which could complicate its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide in scientific research. One area of interest is in combination therapy with other anticancer agents, which could enhance its effectiveness. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which could lead to its use in other disease states beyond cancer. Finally, the development of new synthesis methods for this compound could make it more accessible for use in research.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-4-5-16-15(9-13)12(10-20-16)6-7-19-17(22)11-2-1-3-14(8-11)21(23)24/h1-5,8-10,20H,6-7H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJZXKMWLIGFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(5-methyl-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4395096.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4395103.png)
methanol](/img/structure/B4395106.png)
![5-{[(4-methoxybenzyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4395113.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4395116.png)


![4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4395150.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4395158.png)
![2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4395167.png)
![N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide](/img/structure/B4395170.png)
![N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B4395172.png)